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Compound of Interest

Compound Name:
2-(4-Chloro-2-methylphenoxy)-5-

fluorobenzaldehyde

CAS No.: 1096862-78-0

Cat. No.: B2513771

Get Quote

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde as a

Chemical Intermediate

Introduction
In the landscape of modern synthetic chemistry, the strategic design and utilization of complex

molecular intermediates are paramount to the efficient development of novel therapeutic agents

and advanced agrochemicals.[1][2] 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde
stands as a prime example of such a scaffold. This diaryl ether derivative combines several key

functional groups: a reactive aldehyde, a stable ether linkage, and a specific halogenation

pattern across two aromatic rings. This unique combination offers a versatile platform for

building molecular complexity, making it a valuable precursor in multi-step synthetic campaigns.

The aldehyde group serves as a critical handle for a myriad of transformations, including

condensations and nucleophilic additions, while the halogen substituents can modulate the

electronic properties and metabolic stability of downstream products.[3][4]
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This technical guide provides a comprehensive exploration of 2-(4-Chloro-2-
methylphenoxy)-5-fluorobenzaldehyde, designed for researchers, chemists, and drug

development professionals. We will delve into its core physicochemical properties, propose a

robust synthetic strategy grounded in established methodologies, outline expected analytical

characterization, discuss its chemical reactivity, and provide essential safety protocols. The

insights herein are synthesized from established chemical principles and data from structurally

analogous compounds to provide a predictive and practical framework for its application.

Molecular Structure and Physicochemical
Properties
The structure of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde, with CAS Number

1360893-08-3, is characterized by a 5-fluorobenzaldehyde core linked via an ether bridge at

the 2-position to a 4-chloro-2-methylphenol moiety. This arrangement creates a sterically

influenced and electronically distinct molecule. The properties detailed below are estimated

based on computational models and data from structurally similar compounds, providing a

reliable baseline for experimental work.[5][6]
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Property Value (Estimated) Source/Basis

CAS Number 1360893-08-3 Public Record

Molecular Formula C₁₄H₁₀ClFO₂ Calculated

Molecular Weight 264.68 g/mol Calculated

Appearance Off-white to pale yellow solid
Analogy to similar phenoxy

benzaldehydes[7]

Topological Polar Surface Area 26.3 Å²

Analogy to 2-(4-fluoro-3-

methylphenoxy)-5-

methylbenzaldehyde[5]

XLogP3 ~4.0

Estimated based on

halogenated diaryl ether

structures

Hydrogen Bond Donors 0 Structural Analysis

Hydrogen Bond Acceptors 2 (Oxygen atoms) Structural Analysis

Rotatable Bond Count 3 Structural Analysis

Synthesis and Purification Strategy
While a specific published synthesis for this exact molecule is not readily available, a highly

logical and efficient pathway can be designed based on the well-established Ullmann

condensation reaction, a cornerstone of diaryl ether synthesis.[8] This approach offers high

yields and utilizes commercially accessible starting materials.

Proposed Synthetic Pathway: Ullmann Condensation
The proposed synthesis involves the copper-catalyzed coupling of 4-chloro-2-methylphenol

with 2-chloro-5-fluorobenzaldehyde. The phenolic proton is removed by a base, typically

potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the

chlorine atom on the activated benzaldehyde ring, facilitated by a copper catalyst.
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reactant_node reagent_node product_node condition_node 4-Chloro-2-methylphenol + 2-Chloro-5-fluorobenzaldehyde

2-(4-Chloro-2-methylphenoxy)-
5-fluorobenzaldehyde

CuI (cat.), K₂CO₃ DMF, 120-140 °C
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Caption: Proposed Ullmann synthesis of the target intermediate.

Detailed Experimental Protocol (Hypothetical)
Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methylphenol (1.0 eq),

potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5 mL

per gram of phenol).

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

Reactant Addition: Add 2-chloro-5-fluorobenzaldehyde (1.05 eq) to the stirred mixture.

Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting materials are

consumed.

Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-cold

water. Acidify the aqueous solution to pH ~2-3 with 2N HCl to neutralize any remaining base

and precipitate the product.

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic

layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to

yield the crude product.

Causality Behind Choices:

Base (K₂CO₃): A strong enough base to deprotonate the phenol, creating the necessary

nucleophile, but not so strong as to cause unwanted side reactions.

Catalyst (CuI): A classic and cost-effective catalyst for Ullmann-type couplings, facilitating

the difficult C-O bond formation between two aryl rings.

Solvent (DMF): A polar aprotic solvent with a high boiling point, ideal for dissolving the

reactants and facilitating the reaction at elevated temperatures.

Purification Workflow
The crude product from this synthesis will likely contain unreacted starting materials and

catalyst residues. Purification via column chromatography is the standard and most effective

method.[9][10]
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Caption: Standard purification workflow via column chromatography.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane

(DCM). Add a small amount of silica gel and evaporate the solvent to create a dry powder.

Column Packing: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

Loading and Elution: Load the dry sample onto the column. Begin elution with a low-polarity

mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure product.

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to

obtain the purified 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde as a solid.

Spectroscopic Characterization (Expected Data)
Definitive structural confirmation relies on spectroscopic analysis. Based on the proposed

structure and data from analogous compounds, the following spectral characteristics are

anticipated.[11][12][13]
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Technique Expected Features

¹H NMR (400 MHz, CDCl₃)

δ ~10.4 ppm (s, 1H): Aldehyde proton (-CHO).δ

~7.0-8.0 ppm (m, 6H): Complex multiplet signals

corresponding to the six aromatic protons.δ ~2.2

ppm (s, 3H): Methyl group protons (-CH₃).

¹³C NMR (100 MHz, CDCl₃)

δ ~189 ppm: Aldehyde carbonyl carbon.δ ~150-

165 ppm: Aromatic carbons bonded to oxygen

and fluorine (showing C-F coupling).δ ~115-140

ppm: Other aromatic carbons.δ ~16 ppm:

Methyl carbon.

Mass Spec. (EI)

m/z ~264/266: Molecular ion peak (M⁺) showing

the characteristic ~3:1 isotopic pattern for one

chlorine atom.m/z ~263/265: Fragment

corresponding to the loss of a hydrogen atom

(M-H)⁺.m/z ~235/237: Fragment corresponding

to the loss of the aldehyde group (M-CHO)⁺.

IR (KBr)

~2850, 2750 cm⁻¹: Characteristic C-H stretches

of the aldehyde.~1700 cm⁻¹: Strong C=O

stretch of the aromatic aldehyde.~1250 cm⁻¹: C-

O-C stretch of the diaryl ether.~1100 cm⁻¹: C-F

stretch.

Chemical Reactivity and Synthetic Applications
The utility of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde as an intermediate is

derived from the reactivity of its aldehyde group. This functionality is a gateway to a vast array

of chemical transformations essential for building the complex scaffolds required in drug

discovery.[3][4]

Condensation Reactions: The aldehyde readily reacts with amines, hydrazines, and

hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. These

products are often stable intermediates for the synthesis of nitrogen-containing heterocyclic

rings.[14]
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Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a

reducing agent (e.g., NaBH₃CN) to form a secondary amine, a common linkage in bioactive

molecules.

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to

introduce new carbon-carbon bonds, leading to secondary alcohols which can be further

modified.

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a method

for carbon chain extension and the introduction of diverse functionalities.

The presence of chloro and fluoro substituents on the aromatic rings enhances the potential for

this intermediate to be used in creating drug candidates with improved metabolic stability and

binding affinities.[4] Its derivatives could be explored as precursors for anti-inflammatory, anti-

diabetic, or antiplasmodial agents, similar to other complex phenoxy structures.[8][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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